molecular formula C24H27FN4O3 B12417048 Parp-1/2-IN-1

Parp-1/2-IN-1

Cat. No.: B12417048
M. Wt: 438.5 g/mol
InChI Key: NLWYFXIKIPVWHJ-QGZVFWFLSA-N
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Description

Parp-1/2-IN-1 is a potent inhibitor of Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2, enzymes involved in the repair of DNA damage. These enzymes play a crucial role in maintaining genomic stability by facilitating the repair of single-strand breaks in DNA. Inhibitors of Poly (ADP-ribose) polymerase have gained significant attention in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Parp-1/2-IN-1 typically involves multiple steps, including a Suzuki-Miyaura reaction, thermal cyclization, and a Mannich-type reaction. The process begins with the preparation of the key thieno[2,3-c]isoquinolin-5(4H)-one scaffold, followed by downstream steps to achieve the final product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow chemistry. This method enhances efficiency and sustainability by allowing for better control over reaction conditions and reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: Parp-1/2-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Parp-1/2-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Parp-1/2-IN-1 exerts its effects by inhibiting the activity of Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2. These enzymes are activated by DNA damage and facilitate the repair of single-strand breaks by adding poly (ADP-ribose) chains to target proteins. Inhibition of these enzymes prevents the repair of DNA damage, leading to the accumulation of DNA lesions and ultimately cell death, particularly in cells with deficiencies in homologous recombination repair mechanisms .

Comparison with Similar Compounds

Uniqueness: Parp-1/2-IN-1 is unique in its dual inhibition of both Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2, providing a broader spectrum of activity compared to inhibitors that target only one of these enzymes. This dual inhibition enhances its therapeutic potential, particularly in cancers with complex DNA repair deficiencies .

Properties

Molecular Formula

C24H27FN4O3

Molecular Weight

438.5 g/mol

IUPAC Name

1-[[3-[(3R)-3,4-diethylpiperazine-1-carbonyl]-4-fluorophenyl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C24H27FN4O3/c1-3-17-15-28(12-11-27(17)4-2)23(31)19-13-16(9-10-20(19)25)14-29-21-8-6-5-7-18(21)22(30)26-24(29)32/h5-10,13,17H,3-4,11-12,14-15H2,1-2H3,(H,26,30,32)/t17-/m1/s1

InChI Key

NLWYFXIKIPVWHJ-QGZVFWFLSA-N

Isomeric SMILES

CC[C@@H]1CN(CCN1CC)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F

Canonical SMILES

CCC1CN(CCN1CC)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F

Origin of Product

United States

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